5-Ethynyl-2-deoxyuridine
Descripción
Historical Context of DNA Synthesis Probing Methodologies
The methods for studying DNA synthesis have evolved significantly over time, each with its own set of advantages and limitations.
[3H]Thymidine Autoradiography : One of the earliest methods involved the use of tritiated thymidine (B127349) ([3H]thymidine), a radioactive analog of thymidine. mdpi.compnas.org Cells undergoing DNA synthesis would incorporate this radiolabeled nucleoside. Its presence was then detected by autoradiography, a technique that uses photographic emulsion to visualize the radioactive decay. nih.govoup.com While sensitive, this method is time-consuming, requires specialized handling and disposal of radioactive materials, and can induce DNA damage and cell cycle arrest. osti.govresearchgate.netsigmaaldrich.com
5-Bromo-2'-deoxyuridine (B1667946) (BrdU) Immunohistochemistry : The development of 5-bromo-2'-deoxyuridine (BrdU), another thymidine analog, offered a non-radioactive alternative. sigmaaldrich.commerckmillipore.comabcam.com BrdU is incorporated into replicating DNA and is subsequently detected using specific antibodies. cellsignal.comcreative-bioarray.com This immunological detection is more convenient than autoradiography. nih.gov However, a major drawback of the BrdU assay is the requirement for harsh DNA denaturation, typically using acid or heat, to expose the incorporated BrdU to the antibody. nih.govaatbio.combio-rad-antibodies.com This denaturation step can damage cellular structures, destroy epitopes for other antibodies, and is a lengthy and technically demanding process. tandfonline.comnih.gov
The limitations of these earlier methods created a need for a more efficient, less destructive, and more versatile technique for labeling and detecting DNA synthesis, which ultimately led to the development of EdU.
Rationale for the Development of 5-Ethynyl-2-deoxyuridine as a Thymidine Analog
The development of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) was driven by the need to overcome the significant limitations of existing DNA synthesis probing methods, particularly the BrdU assay. tandfonline.comnih.gov The primary rationale was to create a thymidine analog that could be detected with high sensitivity and specificity without the need for harsh DNA denaturation. pnas.orgsigmaaldrich.com
The key innovation of EdU lies in the replacement of the methyl group at the 5-position of deoxyuridine with a small, chemically reactive ethynyl (B1212043) group. pnas.org This modification allows EdU to be readily incorporated into DNA by the cell's own machinery during replication. baseclick.eubaseclick.eu The terminal alkyne group of the incorporated EdU serves as a handle for a highly specific and efficient chemical reaction known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." pnas.orgbaseclick.eu
The advantages of the EdU-based approach are numerous:
Simplified and Faster Protocol : The click reaction is rapid and does not require the lengthy DNA denaturation and antibody incubation steps inherent to the BrdU method. pnas.orgsigmaaldrich.com
Preservation of Cellular Integrity : By avoiding harsh denaturation treatments, the EdU method better preserves cellular morphology, DNA structure, and epitopes for co-staining with other antibodies. pnas.orgnih.govnih.gov
High Sensitivity and Specificity : The click reaction is highly specific, resulting in low background and a strong, clear signal. baseclick.eubiosynth.com The small size of the fluorescent azide (B81097) probe allows for efficient penetration into tissues and access to the incorporated EdU. pnas.orgou.edu
Multiplexing Capabilities : The mild reaction conditions make EdU labeling compatible with a wide range of other fluorescent probes and antibodies, allowing for multiparametric analysis. baseclick.eunih.gov It can even be used in conjunction with BrdU for dual-pulse labeling experiments. nih.gov
These features have established EdU as a superior and versatile tool for studying cell proliferation and DNA replication in a wide variety of biological systems. mdpi.comnih.gov
Data Tables
Table 1: Comparison of DNA Synthesis Probing Methodologies
| Feature | [3H]Thymidine Autoradiography | 5-Bromo-2'-deoxyuridine (BrdU) | 5-Ethynyl-2'-deoxyuridine (EdU) |
| Detection Method | Radioactivity | Antibody-based | Click Chemistry |
| DNA Denaturation | Not required | Required (harsh) | Not required |
| Protocol Time | Long | Moderate to Long | Short |
| Sensitivity | High | High | High |
| Multiplexing | Limited | Possible, but challenging | Readily compatible |
| Safety Concerns | Radioactivity | Chemical handling | Chemical handling |
| Cellular Integrity | Can cause DNA damage | Compromised by denaturation | Well-preserved |
Structure
3D Structure
Propiedades
Fórmula molecular |
C11H12N2O5 |
|---|---|
Peso molecular |
252.22 g/mol |
Nombre IUPAC |
5-ethynyl-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O5/c1-2-6-4-13(11(17)12-10(6)16)9-3-7(15)8(5-14)18-9/h1,4,7-9,14-15H,3,5H2,(H,12,16,17)/t7?,8-,9-/m1/s1 |
Clave InChI |
CDEURGJCGCHYFH-CFCGPWAMSA-N |
SMILES isomérico |
C#CC1=CN(C(=O)NC1=O)[C@H]2CC([C@H](O2)CO)O |
SMILES canónico |
C#CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Origen del producto |
United States |
Molecular Mechanisms of 5 Ethynyl 2 Deoxyuridine Incorporation and Detection
Cellular Uptake and Metabolic Activation of 5-Ethynyl-2-deoxyuridine
As a nucleoside analog of thymidine (B127349), 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) is readily taken up by cells. biosynth.comjenabioscience.com Its cell-permeable nature allows it to efficiently cross the cell membrane and enter the cytoplasm. jenabioscience.comjenabioscience.com Once inside the cell, EdU undergoes metabolic activation, a critical prerequisite for its incorporation into DNA. This activation process involves a series of phosphorylation events. biosynth.commdpi.com
Role of Endogenous Enzymes in Phosphorylation
The metabolic activation of EdU is catalyzed by endogenous cellular enzymes, specifically nucleoside kinases. mdpi.com These enzymes sequentially add phosphate (B84403) groups to the 5' hydroxyl group of the deoxyribose sugar of EdU. The initial phosphorylation converts EdU into EdU monophosphate. Subsequent phosphorylations, also mediated by cellular kinases, lead to the formation of EdU diphosphate (B83284) and finally EdU triphosphate. mdpi.com This triphosphorylated form, 5-ethynyl-2'-deoxyuridine triphosphate (EdUTP), is the active form of the molecule that can be utilized by the DNA replication machinery. mdpi.com Research has explored chemical monophosphorylation of EdU to potentially enhance its efficiency by bypassing the initial enzymatic step, with studies showing that a phosphorylated version of EdU (PEdU) can be less toxic and exhibit similar or slightly higher DNA-labeling ability in vitro. rsc.orgelsevierpure.com
Integration into Nascent DNA Strands During S-Phase
During the S-phase of the cell cycle, when DNA replication occurs, EdUTP is recognized by DNA polymerases as a substrate analogous to the natural nucleoside, deoxythymidine triphosphate (dTTP). jenabioscience.comjenabioscience.comtandfonline.comsemanticscholar.orgnih.govresearchgate.net The DNA polymerase incorporates EdU into the newly synthesized DNA strand, opposite to adenine (B156593) residues in the template strand. biosynth.comjenabioscience.com This incorporation results in the covalent labeling of nascent DNA with the ethynyl (B1212043) group of EdU. nih.gov
Competition with Natural Nucleoside Analogs
EdU effectively competes with its natural counterpart, thymidine, for incorporation into replicating DNA. biosynth.comjenabioscience.comjenabioscience.com The structural similarity between EdU and thymidine allows it to be efficiently utilized by the cellular machinery for DNA synthesis. nih.gov However, it has been noted that in dual-pulse labeling experiments, BrdU can outcompete EdU for incorporation into DNA. researchgate.net The efficiency of incorporation can also be influenced by the specific cell type and experimental conditions.
Principles of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in this compound Detection
The detection of incorporated EdU is achieved through a highly specific and efficient chemical reaction known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". biosynth.comtandfonline.comsemanticscholar.orgnih.govnih.govthermofisher.comnih.govbiosearchtech.comlumiprobe.comresearchgate.netresearchgate.netglenresearch.com This reaction involves the formation of a stable covalent bond between the terminal alkyne group of EdU and an azide-containing fluorescent probe or biotin (B1667282) tag. biosynth.comnih.govnih.gov
Chemical Basis of Triazole Ring Formation
The CuAAC reaction is a [3+2] cycloaddition between the terminal alkyne of the incorporated EdU and the azide (B81097) group of a detection molecule. tandfonline.comsemanticscholar.orgnih.govwowessays.com This reaction is catalyzed by a copper(I) ion, which significantly accelerates the rate of the reaction and ensures its high regioselectivity, exclusively forming the 1,4-disubstituted 1,2,3-triazole isomer. nih.govwowessays.comorganic-chemistry.orgnih.gov The resulting triazole ring is a stable, aromatic heterocycle that covalently links the fluorescent or affinity tag to the DNA, allowing for robust and specific detection. nih.govthermofisher.comwowessays.com
Advantages of Click Chemistry over Antibody-Based Detection in Nucleic Acid Labeling
The click chemistry-based detection of EdU offers several significant advantages over the traditional antibody-based detection of BrdU. jenabioscience.comtandfonline.comnih.govnih.govthermofisher.comnih.govbiosearchtech.com These advantages have led to the widespread adoption of the EdU-based proliferation assay.
| Feature | EdU with Click Chemistry | BrdU with Antibody Detection |
| DNA Denaturation | Not required, preserving cellular morphology and DNA integrity. tandfonline.comnih.govnih.gov | Requires harsh DNA denaturation (acid or heat) which can damage cellular structures. tandfonline.comnih.govnih.gov |
| Detection Speed | Rapid reaction, significantly reducing assay time. biosynth.comtandfonline.com | Lengthy protocol involving multiple incubation and washing steps. tandfonline.com |
| Specificity and Sensitivity | Highly specific and bio-orthogonal reaction with low background. biosynth.comnih.govthermofisher.com | Antibody cross-reactivity can lead to non-specific signals. |
| Probe Size | Small fluorescent azide probes allow for efficient penetration into the nucleus. thermofisher.com | Large antibodies may have limited accessibility to the incorporated BrdU. tandfonline.com |
| Multiplexing | Compatible with a wide range of other fluorescent probes and antibodies for multi-parameter analysis. nih.govnih.gov | DNA denaturation can interfere with the binding of other antibodies. tandfonline.com |
| Reproducibility | High reproducibility due to the robust and straightforward chemical reaction. tandfonline.comnih.gov | Variability can be introduced by differences in denaturation efficiency and antibody lots. |
These advantages make the EdU-click chemistry system a more reliable, efficient, and versatile method for labeling and detecting newly synthesized DNA in a wide variety of biological systems. jenabioscience.comtandfonline.comnih.govnih.govthermofisher.comnih.govbiosearchtech.com
Methodological Frameworks for 5 Ethynyl 2 Deoxyuridine Labeling and Analysis
In Vitro Labeling Protocols and Optimization
The successful incorporation of EdU in vitro is contingent on carefully optimized protocols that account for the specific cell type and experimental goals. The general principle involves incubating cultured cells with EdU, which is actively transported into the cells and incorporated into newly synthesized DNA during the S-phase of the cell cycle. qmul.ac.uk Following incubation, cells are fixed, permeabilized, and the incorporated EdU is detected via a click reaction with a fluorescently labeled azide (B81097). harvard.edu
Optimization of in vitro labeling protocols is crucial for achieving a strong and specific signal while minimizing potential cytotoxicity. Key parameters that are often adjusted include the concentration of EdU and the duration of the incubation period. For instance, in studies with mouse embryonic fibroblasts (MEFs) and mouse embryonic stem cells (ESCs), EdU concentrations of 5 µM and 2.5 µM, respectively, have been used with incremental pulsing times to determine the length of the S phase. nih.gov In human breast cancer cell lines such as SK-BR-3 and BT474, a range of EdU concentrations from 0.2 µM to 20 µM have been tested to assess effects on cell viability and cell cycle progression. sci-hub.st
| Cell Type | EdU Concentration | Incubation Time | Key Findings | Source |
|---|---|---|---|---|
| Mouse Embryonic Fibroblasts (MEFs) | 5 µM | 1 to 11 hours | Maximal fluorescence intensity, indicating the length of S phase, was reached at 7–8 hours. | nih.gov |
| Mouse Embryonic Stem Cells (ESCs) | 2.5 µM | Up to 5 hours | Maximal fluorescence intensity was achieved at 5 hours, demonstrating a shorter S phase compared to MEFs. | nih.gov |
| Human Breast Cancer (SK-BR-3) | 0.2 µM - 20 µM | Up to 96 hours | Long-term exposure to higher concentrations of EdU led to decreased cell viability and cell cycle arrest. | sci-hub.st |
| Human Breast Cancer (BT474) | Not specified | Up to 96 hours | Appeared essentially unharmed by long-term EdU treatment in terms of viability. | sci-hub.stnih.gov |
| Human Colon Carcinoma (HCT-116) | 10 µM | 6 to 8 hours (30-minute increments) | Allowed for high-resolution estimation of S phase duration. | nih.gov |
Factors Influencing 5-Ethynyl-2-deoxyuridine Incorporation Efficiency
Several factors can impact the efficiency of EdU incorporation into newly synthesized DNA. The viability of the cells is a primary determinant; healthy, actively dividing cells will exhibit higher levels of EdU uptake. sci-hub.st Conversely, long-term exposure to EdU, particularly at high concentrations, can induce cell cycle arrest and even necrotic cell death in some cell lines, such as SK-BR-3 breast cancer cells. sci-hub.stnih.gov
The composition of the cell culture medium can also play a role. For instance, the concentration of fetal calf serum (FCS) can influence the proliferative state of the cells, with lower serum concentrations sometimes used to minimize confounding stimulatory or inhibitory effects from undefined serum components. sci-hub.st The inherent characteristics of the cell line itself are a major factor, as demonstrated by the differential sensitivity of SK-BR-3 and BT474 cells to long-term EdU exposure. sci-hub.stnih.gov
| Factor | Observation | Cell Type Example | Source |
|---|---|---|---|
| Cell Viability | Long-term exposure to EdU can be cytotoxic and affect incorporation. | SK-BR-3 | sci-hub.st |
| EdU Concentration | Higher concentrations can lead to increased cell death in sensitive cell lines. | SK-BR-3 | sci-hub.st |
| Incubation Time | Prolonged incubation can negatively impact the viability of some cell types. | SK-BR-3 | sci-hub.st |
| Cell Line Specificity | Different cell lines exhibit varying sensitivities to EdU. | BT474 (less sensitive) vs. SK-BR-3 (more sensitive) | sci-hub.stnih.gov |
| Serum Concentration | Lower serum concentrations may be used to reduce variability from serum components. | General cell culture | sci-hub.st |
In Vivo Labeling Strategies in Model Organisms
The application of EdU labeling extends to in vivo studies in various model organisms, providing insights into cell proliferation and tissue regeneration in a physiological context. The choice of administration route and dosage must be carefully considered for each model organism to ensure adequate bioavailability of EdU to the target tissue.
Systemic Administration Approaches
Systemic administration of EdU is a common strategy for labeling proliferating cells throughout an organism. Intraperitoneal (i.p.) injection is a frequently used method in rodents. For instance, in mice, a single i.p. injection can be used for pulse-labeling experiments to study cell proliferation in tissues like the adult nervous system. nih.govplos.org The bioavailability of thymidine (B127349) analogues like EdU after i.p. injection has been a subject of study to understand their labeling kinetics and clearance from the blood serum. nih.gov
Another systemic approach is the administration of EdU in the drinking water, which allows for continuous labeling over longer periods. ucsf.eduresearchgate.net This method has been used to study the generation of long-lived plasma cells in mucosal immune responses in mice. researchgate.net In other model organisms, such as Drosophila melanogaster and the chick embryo, EdU can be delivered through feeding or direct injection, respectively. researchgate.netnih.govnih.gov
| Model Organism | Administration Route | Target Tissue/Organ | Key Findings/Application | Source |
|---|---|---|---|---|
| Mouse (Mus musculus) | Intraperitoneal (i.p.) injection | Adult brain (dentate gyrus) | Dose-dependent labeling of proliferating cells; comparison with BrdU. | nih.govresearchgate.net |
| Mouse (Mus musculus) | Drinking water | Intestinal lamina propria | Continuous labeling to track the generation of plasma cells. | researchgate.net |
| Rat (Rattus norvegicus) | Intraperitoneal (i.p.) injection | Ileum | Detection of proliferating cells in paraffin-embedded tissue. | thermofisher.com |
| Fruit fly (Drosophila melanogaster) | Feeding | Mitotic neuroblasts | A sensitive alternative to BrdU for labeling dividing cells. | researchgate.netnih.govou.edu |
| Chick (Gallus gallus domesticus) | Injection | Embryonic tissues | A tissue-labeling technique compatible with subsequent immunolabeling. | nih.govnih.govresearchgate.net |
| Avian (Gallus gallus) | Injection | Regenerating cochlea | Effective labeling of proliferating supporting cells without harsh denaturation. | nih.govamanote.com |
Detection Modalities for this compound Signals
Following its incorporation into DNA, the ethynyl (B1212043) group on EdU allows for its detection through a highly specific and efficient click chemistry reaction with a fluorescent azide. wikipedia.org This method's key advantage over BrdU detection is the avoidance of harsh DNA denaturation steps, which can damage cellular morphology and epitopes. tandfonline.comjove.com This preserves the integrity of the sample for subsequent analysis using various imaging and cytometric techniques.
Fluorescence Microscopy
Fluorescence microscopy, particularly confocal microscopy, is a powerful tool for visualizing EdU-labeled cells within tissues and cultured cell populations. The click reaction can be performed with a variety of fluorescent azides, such as Alexa Fluor 488, 594, and 647, allowing for multicolor imaging experiments. pubcompare.aifishersci.com This enables the co-localization of proliferating cells with other cellular markers, providing a more comprehensive understanding of their identity and function. nih.gov
For instance, in the regenerating avian cochlea, EdU labeling has been successfully combined with immunolabeling for proteins like Sox2, myosin VI, and myosin VIIa to identify the specific cell types undergoing proliferation. nih.gov In Drosophila neural stem cells, a dual-labeling protocol with EdU and phospho-histone H3 (a marker for mitotic cells) has been developed to distinguish cells in different phases of the cell cycle. jove.comnih.gov
| Fluorescent Probe | Application | Key Findings | Source |
|---|---|---|---|
| Alexa Fluor 488 | Detection of EdU in HeLa cells. | Provided a bright signal for reliable recognition of replicating cells. | imtm.cz |
| Alexa Fluor 594 | Detection of proliferating cells in rat ileum. | Successfully labeled proliferating cells in paraffin-embedded tissue sections. | thermofisher.com |
| Alexa Fluor 488 or 594 | Imaging of EdU-labeled cells in various tissues. | Secondary antibodies like Alexa Fluor 488 or 594 can be used for co-staining. | mdpi.com |
| Alexa Fluor 488 | Visualization of EdU-labeled Arabidopsis pollen mother cells. | Enabled detailed analysis of meiotic progression through confocal microscopy. | researchgate.net |
Flow Cytometry
Flow cytometry offers a high-throughput method for quantifying the percentage of EdU-positive cells within a population, providing valuable data on cell cycle kinetics. nih.govsemanticscholar.org Following EdU labeling, cells are harvested, fixed, permeabilized, and subjected to the click reaction with a fluorescent azide. The fluorescence intensity of individual cells is then measured as they pass through the flow cytometer.
This technique allows for the rapid analysis of large numbers of cells, making it ideal for studying the effects of various treatments on cell proliferation. sci-hub.st EdU-based flow cytometry assays are often combined with DNA content staining (e.g., with propidium (B1200493) iodide or DAPI) to provide a detailed analysis of the cell cycle distribution (G1, S, and G2/M phases). qmul.ac.ukresearchgate.net The mild reaction conditions of EdU detection also make it compatible with the simultaneous labeling of surface and intracellular antigens, enabling multiparametric analysis. qmul.ac.uknih.gov
| Fluorescent Probe | Application | Key Findings | Source |
|---|---|---|---|
| Alexa Fluor 488 | Quantification of cell cycle kinetics in MEFs and ESCs. | Allowed for the determination of the absolute length of cell cycle stages. | nih.gov |
| Pacific Blue, Alexa Fluor 488, or Alexa Fluor 647 | S-phase analysis and multiplexing with antigen staining. | The small size of the azide allows for efficient detection and compatibility with antibody labeling. | qmul.ac.uk |
| Alexa Fluor 488 | Dual-pulse labeling with BrdU. | Sequential labeling with EdU and BrdU allows for more detailed analysis of S-phase kinetics. | thermofisher.comresearchgate.net |
| Alexa Fluor 488 | Analysis of cell cycle progression in HCT-116 cells. | Enabled the identification of distinct cell populations based on EdU fluorescence intensity. | researchgate.net |
High-Throughput Imaging and Screening.baseclick.eusigmaaldrich.com
The streamlined and robust nature of the this compound (EdU) detection protocol makes it exceptionally well-suited for high-throughput screening (HTS) and high-content imaging applications. sigmaaldrich.comthermofisher.com HTS methodologies are pivotal in drug discovery and biomedical research, allowing for the rapid, automated testing of large numbers of compounds for their effects on cellular processes like proliferation. wikipedia.orgbmglabtech.com The advantages of EdU over traditional methods like the BrdU assay are particularly pronounced in these large-scale formats.
The primary benefit of EdU in a high-throughput context is the speed and simplicity of the detection reaction. thermofisher.com Unlike the BrdU method, which requires harsh DNA denaturation steps, the click chemistry used for EdU visualization is a rapid, single-step reaction performed under mild conditions. baseclick.euthermofisher.com This simplified workflow is more amenable to automation and reduces the potential for variability between wells and plates, a critical factor for data quality in HTS. baseclick.euharvard.edu The entire process, from cell labeling to detection, can be significantly shorter with EdU, often taking a few hours compared to the more extended and multi-day protocols required for BrdU. fishersci.com
For high-throughput applications, EdU assays are typically performed in multi-well plate formats, such as 96-well or 384-well plates. baseclick.eusigmaaldrich.com Automated liquid handling systems can be employed for the addition of EdU, fixation and permeabilization solutions, and the click reaction cocktail, minimizing manual intervention and increasing reproducibility. wikipedia.orguic.edu Detection is often carried out using automated fluorescence microscopy or high-content imaging systems, which can rapidly acquire and analyze images from a large number of wells. sigmaaldrich.com This allows for the quantitative assessment of cell proliferation across many different experimental conditions simultaneously, making it ideal for screening compound libraries to identify potential therapeutic agents that either promote or inhibit cell division. baseclick.eusigmaaldrich.com
The table below summarizes the key advantages of EdU for high-throughput applications compared to the traditional BrdU method:
| Feature | This compound (EdU) | 5-Bromo-2-deoxyuridine (BrdU) |
| Detection Method | Copper-catalyzed click chemistry | Antibody-based detection |
| DNA Denaturation | Not required | Required (acid, heat, or enzymes) |
| Protocol Time | Short (typically a few hours) | Long (can be multi-day) |
| Automation Compatibility | High | Moderate |
| Multiplexing Potential | Excellent | Limited due to harsh conditions |
| Data Reproducibility | High | Moderate to low |
Multiparameter Analysis with this compound.sigmaaldrich.comthermofisher.combaseclick.eu
A significant strength of the EdU assay is its compatibility with other fluorescent labeling techniques, enabling multiparameter analysis. sigmaaldrich.comfishersci.com The mild conditions of the click chemistry reaction preserve cellular architecture and antibody epitopes, which are often damaged by the harsh DNA denaturation steps required for BrdU detection. baseclick.euharvard.edu This allows researchers to simultaneously investigate cell proliferation in the context of other cellular markers and processes.
The preservation of protein targets is a key advantage of the EdU methodology, facilitating its seamless integration with standard immunofluorescence (IF) protocols. fishersci.com Researchers can label proliferating cells with EdU and subsequently stain for specific proteins of interest using fluorescently labeled antibodies. This combined approach allows for the characterization of proliferating cell populations. For example, EdU can be used in conjunction with antibodies against cell-specific markers to identify which cell types within a heterogeneous population are dividing.
Furthermore, co-staining with antibodies against proteins involved in cell cycle regulation, such as cyclins or Ki-67, can provide more detailed insights into the proliferative state of cells. thermofisher.comfishersci.com The ability to multiplex EdU labeling with immunofluorescence is particularly valuable in fields such as neuroscience, for studying adult neurogenesis, and in cancer research, for characterizing the proliferative activity of tumor cells in relation to the expression of oncogenes or tumor suppressors. nih.gov The compatibility with both fluorescent protein reporters (e.g., GFP, mCherry) and standard organic dyes expands the range of possible multi-color experiments. thermofisher.com
EdU labeling can be effectively combined with DNA content dyes, such as DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342, to perform detailed cell cycle analysis. thermofisher.comfishersci.com These dyes bind stoichiometrically to DNA, meaning the intensity of their fluorescence is proportional to the amount of DNA in the cell. By measuring both the incorporation of EdU (a marker for S-phase) and the total DNA content, researchers can accurately distinguish between cells in the G1, S, and G2/M phases of the cell cycle.
This dual-labeling strategy is often analyzed using flow cytometry or high-content imaging. fishersci.comnih.gov In a typical experiment, cells are first pulsed with EdU, then fixed, permeabilized, and subjected to the click reaction with a fluorescent azide. Finally, the cells are stained with a DNA content dye. The resulting data allows for the precise quantification of the percentage of cells in each phase of the cell cycle, providing a powerful tool for studying the effects of various treatments on cell cycle progression. The preservation of the helical DNA structure during EdU detection is crucial for the accurate binding of these DNA content dyes. harvard.edu
The following table outlines the information that can be obtained from combining EdU with DNA content dyes:
| Cell Cycle Phase | EdU Staining | DNA Content |
| G1 | Negative | 2n |
| S | Positive | Between 2n and 4n |
| G2/M | Negative | 4n |
Research Applications of 5 Ethynyl 2 Deoxyuridine in Cellular and Molecular Biology
Elucidating Cell Cycle Progression and S-Phase Dynamics
The cell cycle is a fundamental process that governs the duplication and division of cells. The S-phase, in particular, is when DNA replication occurs. EdU's ability to be incorporated into DNA during this phase makes it an invaluable tool for studying the intricacies of cell cycle progression and the dynamics of DNA synthesis.
EdU serves as a direct and reliable marker for de novo DNA synthesis. jenabioscience.com When introduced to cells, it is readily incorporated into replicating DNA in place of thymidine (B127349). jenabioscience.com This incorporation allows for the precise identification of cells that are actively in the S-phase of the cell cycle. The subsequent "click" reaction with a fluorescent azide (B81097) provides a highly sensitive and specific signal, enabling researchers to visualize and quantify proliferating cells with a superior signal-to-noise ratio compared to BrdU methods. nih.govnih.gov This technique has been widely adopted for its simplicity, speed, and reproducibility in measuring DNA synthesis in a variety of cell types and experimental systems. nih.govnih.gov
The advantages of EdU over BrdU for monitoring DNA synthesis are summarized in the table below:
| Feature | 5-Ethynyl-2-deoxyuridine (EdU) | 5-Bromo-2'-deoxyuridine (B1667946) (BrdU) |
| Detection Method | Copper(I)-catalyzed "click" reaction with a fluorescent azide. jenabioscience.com | Antibody-based detection. nih.gov |
| DNA Denaturation | Not required. nih.gov | Required (e.g., acid or heat treatment). nih.gov |
| Protocol Time | Shorter and simpler. nih.gov | Longer and more complex. qmul.ac.uk |
| Signal-to-Noise Ratio | Superior. nih.govnih.gov | Lower. |
| Multiplexing | More compatible with other fluorescent probes and antibodies. thermofisher.com | Limited by harsh denaturation steps. nih.gov |
Beyond simply identifying S-phase cells, EdU can be employed in more sophisticated kinetic studies of DNA replication. By using pulse-chase experiments with EdU and another thymidine analog like BrdU, researchers can track the progression of cells through the S-phase. cnrs.fr For instance, a short pulse of EdU can label a cohort of cells that are actively replicating their DNA. This can be followed by a "chase" with unlabeled thymidine and a subsequent pulse with BrdU to label cells that are still in S-phase at a later time point. cnrs.fr This dual-labeling strategy allows for the calculation of the S-phase length and can provide insights into the rate of DNA replication. cnrs.fr
Furthermore, EdU-based assays can be used to study the effects of various treatments or genetic modifications on the kinetics of the cell cycle. For example, researchers have used EdU to assess how certain drugs affect the rate of entry into and progression through the S-phase. nih.gov While EdU is a powerful tool, it's important to note that long-term exposure can sometimes affect cell cycle progression in certain cell lines. nih.gov
Analysis of Cell Proliferation and Homeostasis
Cell proliferation, the process of new cell formation through division, is crucial for development, tissue maintenance, and repair. Homeostasis refers to the maintenance of a stable internal environment, which in the context of cell populations, involves a balance between cell proliferation and cell death. EdU provides a robust method for analyzing these fundamental biological processes. nih.govnih.gov
EdU has been successfully used to assess the proliferative capacity of a wide array of cell types, from cultured cell lines to cells within complex tissues. nih.govnih.gov Its cell-permeable nature allows for efficient labeling of proliferating cells in vitro and in vivo. jenabioscience.com The high sensitivity of the EdU detection method makes it possible to identify even rare proliferating cells within a larger population. thermofisher.com
Researchers have utilized EdU to study proliferation in various contexts, including:
Cancer Biology: To determine the growth fraction of tumor cells and to assess the anti-proliferative effects of new cancer therapies. nih.gov
Neuroscience: To identify and track the generation of new neurons (neurogenesis) in the adult brain. nih.gov
Developmental Biology: To map out patterns of cell division during embryonic and postnatal development. wikipedia.org
Regenerative Medicine: To monitor the proliferation of stem cells and progenitor cells during tissue repair and regeneration. nih.gov
However, it is important to consider that the effects of EdU can be cell-type specific, with some cell lines showing greater sensitivity and potential for cell cycle arrest or cell death with long-term exposure. nih.govresearchgate.net
A significant advantage of the EdU methodology is its applicability to tissue sections, allowing for the spatiotemporal mapping of DNA synthesis. nih.gov By administering EdU to an animal, researchers can label all cells that are undergoing DNA synthesis at that time. Subsequent analysis of tissue sections allows for the precise localization of these proliferating cells within their native microenvironment. This provides valuable information about where and when cell division is occurring in complex tissues during normal physiological processes, as well as in disease states. For example, this technique has been used to visualize zones of high proliferative activity in regenerating tissues and to map the distribution of dividing cells in tumors. nih.gov The compatibility of the EdU detection protocol with immunohistochemistry allows for the simultaneous identification of the phenotype of the proliferating cells. nih.gov
Investigating DNA Repair Synthesis
DNA repair is a critical cellular process that corrects damage to the DNA molecule. One mechanism of DNA repair, known as nucleotide excision repair (NER), involves the removal of a damaged segment of DNA and the synthesis of a new strand to replace it. This process of "unscheduled DNA synthesis" can be detected using EdU. pnas.org
Studies have shown that EdU can be incorporated into DNA during NER, providing a method to measure the extent of DNA repair synthesis. pnas.org Interestingly, recent research has also revealed that EdU itself, when incorporated into the genome, can be recognized and removed by the NER pathway. pnas.orgresearchgate.net This finding suggests that the ethynyl (B1212043) group on the uridine (B1682114) base can create a distortion in the DNA helix that is recognized by the cellular DNA repair machinery. The excision of EdU from DNA has been mapped at a single-nucleotide resolution using techniques like excision repair sequencing (XR-seq). pnas.orgresearchgate.net
This dual role of EdU, as both a marker for DNA synthesis (including repair synthesis) and a substrate for DNA repair, provides unique opportunities to study the mechanisms of DNA damage and repair. pnas.orgoup.com
Non-Radioactive Measurement of Repair Synthesis
This compound (EdU) has emerged as a significant tool for the non-radioactive measurement of DNA repair synthesis, particularly in the context of nucleotide excision repair (NER). nih.govoup.com This process, often quantified as unscheduled DNA synthesis (UDS), involves the incorporation of nucleotides into DNA at sites of damage outside of the normal S-phase of the cell cycle. oup.com Traditionally, UDS has been measured using radioactive thymidine or the thymidine analog bromodeoxyuridine (BrdU). nih.govsigmaaldrich.com However, these methods present notable drawbacks. The use of radiolabeled thymidine is labor-intensive and requires special handling and disposal procedures, while the BrdU-based assay necessitates harsh DNA denaturation steps (using acid or heat) to allow antibody access to the incorporated analog. sigmaaldrich.comthermofisher.com These denaturation conditions can compromise the structural integrity of the specimen and degrade cellular epitopes, complicating further analysis. sigmaaldrich.comthermofisher.com
The EdU-based method circumvents these issues by employing a "click chemistry" reaction. EdU, an alkyne-conjugated nucleoside, is incorporated into repair patches in the DNA. oup.com It can then be detected by a rapid and direct conjugation to a small, fluorescently labeled azide molecule. nih.govoup.com This detection method is highly efficient and does not require DNA denaturation or the use of antibodies, thereby preserving the sample's structural and antigenic integrity. oup.comthermofisher.com This streamlined protocol is significantly faster than traditional methods; an entire UDS assay can be completed in a fraction of the time required for BrdU-based techniques. nih.govoup.com Studies have demonstrated that EdU incorporation colocalizes with sites of localized UV damage and provides a quantitative measure of repair DNA synthesis, reflecting the activity of the NER pathway. researchgate.net
| Feature | EdU-based Assay | BrdU-based Assay | [³H]Thymidine Assay |
| Detection Principle | Copper-catalyzed click chemistry with a fluorescent azide. thermofisher.com | Immunohistochemistry with an anti-BrdU antibody. sigmaaldrich.com | Autoradiography or scintillation counting. sigmaaldrich.com |
| DNA Denaturation | Not required. thermofisher.com | Required (acid, heat, or DNase treatment). thermofisher.com | Not required. |
| Protocol Time | Fast (detection in as little as 80 minutes). thermofisher.com | Slower, due to multiple incubation and wash steps. sigmaaldrich.com | Very slow and labor-intensive. sigmaaldrich.com |
| Multiplexing | Highly compatible with immunofluorescent staining for other proteins. nih.govthermofisher.com | Limited, as denaturation can destroy epitopes. sigmaaldrich.com | Difficult to combine with other labeling techniques. |
| Safety | Non-radioactive. nih.gov | Non-radioactive. | Involves handling and disposal of radioactive material. sigmaaldrich.com |
Detection of DNA Damage Response Pathways Associated with this compound Incorporation
While EdU is a powerful tool for labeling newly synthesized DNA, its incorporation into the genome is not entirely benign and has been shown to trigger a DNA damage response (DDR). nih.govnih.govnih.gov The presence of the highly reactive alkyne moiety in the DNA structure can compromise genomic stability. nih.govnih.gov Studies across various cell lines, including human non-small cell lung adenocarcinoma (A549) and lymphoblastoid cells (TK6, WTK1), have demonstrated that once EdU is incorporated into DNA, it can induce DNA damage signaling (DDS). nih.gov
This response is characterized by the activation of key sensor proteins and downstream effectors in the DDR pathway. nih.gov A primary indicator of this response is the phosphorylation of the histone variant H2AX to form γH2AX, a well-established marker for DNA double-strand breaks. nih.govwikipedia.org Concurrently, the protein kinase ATM (Ataxia Telangiectasia Mutated) is activated through phosphorylation on Ser1981, which in turn phosphorylates downstream targets such as the tumor suppressor protein p53 (on Ser15) and the checkpoint kinase Chk2 (on Thr68). nih.gov The activation of these pathways can lead to significant cellular consequences, including perturbations in cell cycle progression, particularly a protracted S phase and accumulation of cells in the G2/M phase, and ultimately, apoptosis. nih.govnih.gov The intensity of the DDR can vary between different cell types. nih.gov This inherent genotoxicity of EdU is a critical consideration in experimental design, especially for long-term studies, to ensure that observed cellular stress responses are not a direct consequence of the labeling agent itself. nih.govnih.gov
| DDR Marker | Cellular Role | Observation in EdU-treated Cells | Cell Lines Studied |
| Phospho-ATM (Ser1981) | Key upstream kinase in the DNA damage response. nih.gov | Activated following EdU incorporation. nih.govresearchgate.net | A549, TK6, WTK1. nih.gov |
| γH2AX (Phospho-H2AX Ser139) | A marker for DNA double-strand breaks. nih.gov | Increased formation of γH2AX foci. nih.gov | A549, TK6, WTK1, Mouse Embryonic Stem Cells. nih.govnih.gov |
| Phospho-p53 (Ser15) | Tumor suppressor involved in cell cycle arrest and apoptosis. nih.gov | Phosphorylated as part of the DDR cascade. nih.gov | A549, TK6, WTK1. nih.gov |
| Phospho-Chk2 (Thr68) | Checkpoint kinase that mediates cell cycle arrest. nih.gov | Activated, consistent with G2/M checkpoint activation. nih.gov | A549, TK6, WTK1. nih.gov |
| p53BP1 | DNA damage checkpoint protein that co-localizes with γH2AX. nih.gov | Increased number of co-localized foci with γH2AX. nih.gov | A549, TK6, WTK1. nih.gov |
Studies on DNA Replication Origin Activation and Dynamics
EdU labeling is a valuable method for investigating the dynamics of DNA replication. nih.gov By pulse-labeling cells with EdU, researchers can specifically mark DNA that is synthesized during a defined time window, allowing for the direct observation of S-phase progression. thermofisher.comnih.gov This technique has been adapted to study the temporal order of replication origin activation, a tightly regulated process known as the replication timing program. researchgate.net
In fission yeast, for example, EdU incorporation has been used to detect the commencement of DNA replication and monitor its progression, even under conditions where replication elongation is largely blocked by inhibitors like hydroxyurea. nih.gov This allows for the specific detection of early S-phase events, which are critical for understanding origin firing. nih.gov
More advanced studies utilize a dual-pulse labeling strategy, often combining EdU with a different thymidine analog like BrdU. researchgate.net By administering the two analogs sequentially, distinct populations of cells can be identified: those that incorporated only the first label (exiting S-phase), those that incorporated both (progressing through S-phase), and those that incorporated only the second label (entering S-phase). researchgate.net This approach provides a high-resolution snapshot of cell cycle kinetics and the dynamics of DNA replication within a population of cells, offering insights into how these processes are regulated and how they are affected by experimental perturbations. researchgate.net
Characterization of Specific Cell Populations
Identification of Actively Replicating Gut Bacteria
Understanding the metabolic activity and replication of bacteria within the complex ecosystem of the gut is a significant challenge in microbiology. nih.govnih.gov this compound has been successfully adapted to identify actively replicating bacteria within the gut microbiota. nih.govtandfonline.com A novel technique combines EdU metabolic labeling with fluorescence-activated cell sorting (FACS) and 16S amplicon sequencing (FACS-Seq). nih.govtandfonline.com This method allows for the physical separation and subsequent taxonomic identification of bacterial cells that are actively synthesizing DNA. nih.gov
In studies using murine models, this EdU-click and FACS-Seq approach revealed that specific bacterial taxa are enriched in the replicating fraction of the gut community. nih.govnih.gov Notably, Prevotella UCG-001 and Ileibacterium were identified as actively dividing under homeostatic conditions. nih.govnih.gov The utility of this technique was further demonstrated in a perturbation experiment where murine gut bacteria were exposed to cell wall-specific antibiotics in vitro. nih.govnih.gov The results showed that Ileibacterium largely constituted the actively replicating bacterial population, suggesting a potential resistance of this taxon to the antibiotics used. nih.govnih.gov This methodology provides a powerful tool to investigate in situ bacterial replication dynamics in various physiological and pathological states. nih.govnih.gov
| Bacterial Genus | Condition Identified | Model System | Key Finding |
| Prevotella UCG-001 | Homeostatic (healthy) | Murine fecal bacteria | Enriched in the actively replicating fraction. nih.govnih.gov |
| Ileibacterium | Homeostatic (healthy) | Murine fecal bacteria | Enriched in the actively replicating fraction. nih.govnih.gov |
| Ileibacterium | In vitro antibiotic exposure | Murine fecal bacteria | Predominantly constituted the replicating population, suggesting resistance. nih.govnih.gov |
Analysis of Neural Progenitor Cell Proliferation
The study of adult neurogenesis, the process of generating new neurons from stem and progenitor cells, relies on accurate methods to identify proliferating cells within the brain. nih.govplos.org EdU has been established as a sensitive and reliable tool for this purpose, offering several advantages over the traditional BrdU staining method. nih.govresearchgate.net A key benefit of EdU is that its detection does not require DNA denaturation, which preserves the integrity of the tissue and the antigenicity of cellular markers. nih.gov This allows for robust and convenient co-localization studies, combining EdU detection with immunostaining for various molecular markers specific to different neural cell types (e.g., the mature neuronal marker NeuN). nih.gov
Using EdU, researchers have successfully mapped the locations of proliferating cells throughout the entire adult mouse brain. plos.org These studies have helped to delineate the major neurogenic zones, including the subgranular zone (SGZ) of the hippocampus and a larger region defined as the main proliferative zone (MPZ). plos.org Furthermore, EdU incorporation is readily compatible with multicolor flow cytometry, enabling the quantification of distinct proliferating neural stem cell and progenitor populations from dissected brain regions like the subventricular zone (SVZ). nih.gov This combined approach allows for a detailed analysis of how different stimuli or conditions affect the proliferation of specific neural precursor cell subtypes. nih.gov
| Advantage of EdU | Description | Relevance to Neurogenesis Studies |
| Preservation of Tissue Integrity | EdU detection avoids harsh acid or heat treatments required for BrdU. nih.gov | Maintains the fine structure of delicate brain tissue for accurate microscopic analysis. nih.gov |
| Conservation of Antigenicity | The mild detection chemistry does not destroy protein epitopes. nih.gov | Enables robust co-labeling with antibodies against specific neural markers (e.g., NeuN, GFAP, Doublecortin). nih.gov |
| Speed and Simplicity | The click chemistry reaction is much faster than the multi-step immunohistochemistry protocol for BrdU. nih.gov | Increases experimental throughput and efficiency. |
| High Sensitivity | Provides clear and intense labeling of proliferating nuclei with low background. nih.gov | Allows for reliable detection and quantification of even rare proliferative events. |
Assessment of Regenerating Tissues
EdU serves as an effective marker for identifying and tracking proliferating cells during tissue regeneration. nih.govnih.gov Its application has been notably demonstrated in the study of the regenerating avian cochlea, which has the remarkable ability to replace lost sensory hair cells through the proliferation of supporting cells. nih.gov In this model, EdU is administered following induced hair cell damage, and it becomes incorporated into the DNA of supporting cells that re-enter the cell cycle to initiate the regenerative process. nih.govnih.gov
The results from these studies show that EdU effectively labels the nuclei of supporting cells undergoing DNA synthesis, with an intensity and quantity of labeled cells that is comparable or superior to that seen with BrdU. nih.govnih.gov The primary advantage of the EdU system in this context is its compatibility with co-labeling for other essential cellular proteins. nih.gov Because the EdU detection method is not antibody-based and does not require harsh denaturation, researchers can more easily perform multiplex labeling with antibodies against proteins involved in regeneration, such as the transcription factor Sox2 or various myosins, providing deeper insights into the cellular and molecular events of tissue repair. nih.gov
X-Chromosome Inactivation Pattern Analysis
This compound (EdU) serves as a valuable tool in the cytogenetic analysis of X-chromosome inactivation (XCI), the epigenetic process that transcriptionally silences one of the two X chromosomes in the somatic cells of female mammals. The application of EdU in this context is based on its ability to label newly synthesized DNA, thereby allowing for the visualization of the asynchronous replication timing between the active and inactive X chromosomes. The inactive X chromosome is characteristically late-replicating, a feature that can be effectively captured through the incorporation of EdU. nih.govresearchgate.net
The methodology involves introducing EdU, a nucleoside analog of thymidine, into cell cultures. nih.gov During the S-phase of the cell cycle, EdU is incorporated into the DNA of replicating cells. wikipedia.org Following this, a fluorescent azide is coupled to the ethynyl group of the incorporated EdU via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry." wikipedia.org This process results in the fluorescent labeling of the DNA, with the intensity of the fluorescence corresponding to the extent of DNA replication during the EdU pulse.
When applied to the study of XCI, cells are treated with EdU, and metaphase chromosomes are subsequently analyzed. The late-replicating inactive X chromosome will have incorporated more EdU compared to the early-replicating active X chromosome during a specific labeling window, resulting in a significantly brighter fluorescent signal on the inactive X. nih.gov This clear distinction allows for the ready identification of the active and inactive X chromosomes. researchgate.net This technique has proven to be a more straightforward and easily interpretable alternative to classic cytogenetic methods for identifying the inactive X chromosome. nih.gov
Research has successfully employed EdU to investigate skewed X-chromosome inactivation patterns, particularly in individuals with chromosomal alterations involving the X chromosome. nih.gov In cases of balanced X-autosome translocations, there is a preferential inactivation of the normal X chromosome. nih.govresearchgate.net Conversely, in individuals with unbalanced X-chromosome alterations, the aberrant X chromosome is typically the one that is inactivated. nih.govresearchgate.net The EdU-based assay has been instrumental in confirming these patterns of skewed inactivation. The findings from such studies are often validated using other methods, such as the human androgen receptor gene (HUMARA) assay. nih.govresearchgate.net
A study involving 11 patients with various X-chromosome alterations demonstrated the efficacy of the EdU incorporation assay in identifying the inactive X chromosome. The results, summarized in the table below, illustrate the patterns of X-chromosome inactivation observed in these cases.
| Patient Case | Karyotype | Type of Alteration | Inactive X Chromosome Identified by EdU Assay | Percentage of Cells with Inactive X (%) |
|---|---|---|---|---|
| Patient 1 | 46,X,t(X;9)(q24;q22) | Balanced X-autosome translocation | Normal X | 90 |
| Patient 2 | 46,X,t(X;1)(p11.2;q32) | Balanced X-autosome translocation | Normal X | 85 |
| Patient 3 | 46,X,t(X;8)(q22;p21) | Balanced X-autosome translocation | Normal X | 92 |
| Patient 4 | 46,X,t(X;21)(q22;p12) | Balanced X-autosome translocation | Normal X | 88 |
| Patient 5 | 46,X,t(X;2)(q27;q14) | Balanced X-autosome translocation | Normal X | 95 |
| Patient 6 | 46,X,del(X)(p21) | Unbalanced X-chromosome alteration | Aberrant X | 98 |
| Patient 7 | 46,X,dup(X)(q22-q26) | Unbalanced X-chromosome alteration | Aberrant X | 96 |
| Patient 8 | 46,X,del(X)(p11.2) | Unbalanced X-chromosome alteration | Aberrant X | 97 |
| Patient 9 | 47,X,dic(X;15)(p22.3;p12) | Unbalanced X-chromosome alteration | Aberrant X | 94 |
| Patient 10 | 46,X,r(X)(p22q27) | Unbalanced X-chromosome alteration | Aberrant X | 99 |
| Patient 11 | 47,XXX | Unbalanced X-chromosome alteration | Two X chromosomes | 100 |
Broader Applications and Emerging Research Paradigms Utilizing 5 Ethynyl 2 Deoxyuridine
Integration with Bioorthogonal Chemistry for Advanced Biomolecular Labeling
Bioorthogonal chemistry, which involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes, is central to the advanced applications of EdU. The terminal alkyne group on EdU is the key functional handle for these reactions, allowing for its specific detection and manipulation.
Copper-Free Click Chemistry Alternatives (e.g., SPAAC, IEDDA)
While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most common method for detecting incorporated EdU, concerns about copper cytotoxicity in living cells have driven the exploration of copper-free alternatives. Two prominent examples are Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse Electron Demand Diels-Alder (IEDDA) reactions.
SPAAC utilizes strained cyclooctynes that react spontaneously with azides without the need for a toxic catalyst. However, the terminal alkyne of EdU is not sufficiently reactive for efficient SPAAC reactions. Instead, other modified nucleosides, such as those containing a cyclooctyne moiety, are typically used for this purpose. The development of 5-ethynyl-2'-deoxycytidine (EdC) was explored as a less cytotoxic alternative to EdU, although it is ultimately metabolized to EdU within the cell. researchgate.netfiu.edu
IEDDA is another powerful copper-free ligation method that involves the reaction of a tetrazine with a strained alkene or alkyne. For DNA labeling applications using IEDDA, nucleosides are typically modified with dienophiles like vinyl, cyclopropene, or norbornene groups, as the ethynyl (B1212043) group of EdU is not the preferred reaction partner for tetrazines in this context. nih.govresearchgate.netnih.gov Research has shown a clear correlation between the steric bulk of the dienophile and the efficiency of incorporation into cellular DNA, expanding the toolkit for metabolic labeling of nucleic acids. nih.govnih.gov
Dual-Labeling Strategies with Orthogonal Bioorthogonal Reactions
A significant advantage of EdU's bioorthogonal handle is the ability to perform dual-labeling experiments to track different cellular processes or events at different time points. The most established dual-labeling strategy combines EdU with another thymidine (B127349) analog, 5-bromo-2'-deoxyuridine (B1667946) (BrdU). researchgate.net
In this approach, cells can be sequentially pulsed with EdU and BrdU. The detection of each analog is orthogonal: EdU is detected via click chemistry, while BrdU is detected using a specific antibody. This allows for the precise dissection of cell cycle kinetics, as cells in different phases of S-phase will incorporate one or both analogs. researchgate.net For instance, this method can distinguish between cells that were synthesizing DNA during the first pulse (EdU-positive), the second pulse (BrdU-positive), or both. It is important to use a BrdU antibody that does not cross-react with EdU to ensure the specificity of detection. thermofisher.com This dual-pulse labeling technique has been instrumental in studying changes in DNA replication during S-phase, providing insights into cell growth, and the effects of cytotoxic agents. researchgate.net
Development of 5-Ethynyl-2-deoxyuridine-Based Probes and Conjugates
The ethynyl group of incorporated EdU serves as a versatile platform for the attachment of a wide array of probes and conjugates, enabling diverse applications in cellular imaging and affinity purification.
Fluorescent Azides for Enhanced Detection
The most common application of EdU involves its detection with fluorescent azides via click chemistry. harvard.edu This method offers a significant improvement over BrdU detection, as it does not require harsh DNA denaturation, thus preserving cell morphology and antigen epitopes for multiplexed analysis. harvard.edunih.gov A wide variety of fluorescent azides are commercially available, spanning the entire visible spectrum and extending into the near-infrared. This allows for flexibility in experimental design and multicolor imaging.
| Fluorophore Class | Excitation (nm) | Emission (nm) | Common Applications |
| Coumarins | ~350-450 | ~450-500 | Blue fluorescence channel imaging |
| Fluoresceins | ~495 | ~520 | Green fluorescence channel imaging |
| Rhodamines (e.g., TAMRA) | ~555 | ~580 | Orange/Red fluorescence channel imaging |
| Alexa Fluor Dyes | Various | Various | Bright, photostable multicolor imaging |
| Cyanine Dyes (e.g., Cy5) | ~650 | ~670 | Far-red/Near-infrared imaging |
The choice of fluorescent azide (B81097) depends on the specific application, the available imaging instrumentation, and the desire to combine EdU detection with other fluorescent labels.
Biotinylation for Purification and Enrichment
In addition to fluorescent detection, EdU-labeled DNA can be tagged with biotin (B1667282) azide via click chemistry. baseclick.eu Biotin has an exceptionally high affinity for streptavidin, a protein that can be immobilized on beads or surfaces. This strong interaction forms the basis for the purification and enrichment of newly synthesized DNA.
The general workflow for biotinylation-based enrichment of EdU-labeled DNA is as follows:
Cells are incubated with EdU to label newly synthesized DNA.
Genomic DNA is extracted and fragmented.
A biotin azide is attached to the EdU-labeled DNA fragments via a click reaction.
The biotinylated DNA fragments are captured using streptavidin-coated magnetic beads or chromatography resin.
Non-biotinylated DNA is washed away.
The enriched, newly synthesized DNA is eluted from the beads for downstream analysis, such as sequencing or PCR.
This technique is invaluable for studying DNA replication dynamics, identifying sites of DNA repair, and isolating specific populations of replicating cells.
Applications in Drug Discovery and Chemical Biology Research Tools
EdU has become an indispensable tool in drug discovery and chemical biology, primarily due to its robust and high-throughput-compatible method for measuring cell proliferation. baseclick.euapexbt.com
The EdU cell proliferation assay is highly amenable to high-throughput screening (HTS) to identify compounds that inhibit or stimulate cell division. baseclick.eubaseclick.euapexbt.com Its simple and rapid protocol, combined with the bright and specific signal generated by the click reaction, makes it superior to older methods like the BrdU assay or the incorporation of radioactive thymidine. harvard.edu Pharmaceutical companies widely use EdU-based HTS to screen large compound libraries for potential anticancer drugs. baseclick.eubaseclick.eu
Beyond simple proliferation screening, EdU is a valuable tool for investigating the mechanisms of action of DNA-damaging agents and studying DNA repair processes. nih.govresearchgate.netresearchgate.net For example, the incorporation of EdU can be used to measure unscheduled DNA synthesis, a hallmark of nucleotide excision repair. Interestingly, recent research has revealed that EdU itself can be recognized by cells as DNA damage, triggering a DNA repair response that can ultimately lead to cell death in rapidly dividing cells. unclineberger.orgsciencedaily.com This discovery opens up the possibility of exploring EdU as a potential anticancer therapeutic, particularly for aggressive brain tumors, as it preferentially affects dividing cells. unclineberger.orgsciencedaily.com The ability of EdU to induce a futile cycle of DNA repair makes it a unique chemical biology tool to probe the DNA damage response pathway. unclineberger.org
Modulating Cell Proliferation in Experimental Models
This compound (EdU), a nucleoside analog of thymidine, is actively incorporated into the DNA of dividing cells during the S-phase of the cell cycle. wikipedia.orgnih.gov This incorporation is not without consequence, as at certain concentrations, EdU can influence the normal progression of the cell cycle. This property, while a consideration for toxicity in simple proliferation assays, has been explored as a tool to experimentally modulate cell proliferation.
Research has shown that long-term exposure to EdU can lead to cell cycle arrest and, in some cell lines, induce necrotic cell death. jenabioscience.com For instance, studies comparing the effects of EdU and the more traditional proliferation marker 5-bromo-2'-deoxyuridine (BrdU) have revealed that while both are incorporated into newly synthesized DNA, EdU can have a more pronounced impact on cell viability in a cell-type-specific manner. jenabioscience.com This effect is thought to be related to the cellular response to the presence of an unnatural base in the DNA, which can trigger DNA damage pathways. wikipedia.org
The ability to modulate cell proliferation with EdU has been utilized in various experimental models. In studies of the regenerating avian cochlea, EdU has been used to label and track proliferating supporting cells that can give rise to new hair cells. nih.gov Similarly, in the adult nervous system, EdU staining is a sensitive method to study neurogenesis in response to stimuli like voluntary exercise and stress. nih.gov While the primary goal in these studies is often labeling, the potential for EdU to influence the proliferation rates of the very cells being studied is a critical experimental consideration.
It has been observed that EdU can exhibit time-dependent inhibitory effects on cell growth. researchgate.net This has led to the development of related compounds, such as 5-ethynyl-2'-deoxycytidine (EdC), which is reported to have lower cytotoxicity in some contexts, offering an alternative for long-term cell tracking studies. researchgate.netnih.gov
Table 1: Experimental Models Utilizing EdU to Study Cell Proliferation
| Experimental Model | Key Findings | Reference |
| Regenerating Avian Cochlea | EdU effectively labels proliferating supporting cells involved in hair cell regeneration. | nih.govnih.gov |
| Adult Nervous System | EdU is a sensitive marker for studying adult neurogenesis in response to behavioral paradigms. | nih.gov |
| Breast Cancer Cell Lines | Long-term EdU exposure can induce cell cycle arrest and necrosis in a cell-type-dependent manner. | jenabioscience.com |
| Various In Vitro and In Vivo Systems | EdU's potential cytotoxicity is a factor to consider, leading to the exploration of less toxic analogs like EdC. | researchgate.netnih.gov |
Use as a PROTAC Linker in Proteolysis Targeting Chimeras Synthesis
A novel and significant application of this compound has emerged in the field of targeted protein degradation with its use as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
PROTACs are comprised of three key components: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical element that dictates the spatial orientation of the target protein and the E3 ligase, influencing the efficiency of protein degradation.
The synthesis of PROTACs is a key area of research in drug discovery, offering a potential therapeutic strategy for diseases driven by the aberrant expression or function of specific proteins. The incorporation of linkers derived from molecules like this compound contributes to the growing library of chemical tools available for the rational design of these targeted protein degraders.
Beyond DNA Synthesis: Expanding the Scope of this compound Applications
The utility of this compound is not confined to its role as a marker for DNA synthesis. The presence of the reactive ethynyl group allows for its incorporation into a broader range of chemo-enzymatic and metabolic labeling strategies, extending its application to the study of other major classes of biomolecules.
Enzymatic Click-Functionalization of DNA and RNA
While EdU itself is incorporated into DNA during replication, its triphosphate form, 5-ethynyl-2'-deoxyuridine (B1671113) triphosphate (EdUTP), can be used for the enzymatic labeling of DNA in vitro. Various DNA polymerases, including Taq polymerase and reverse transcriptases, can incorporate EdUTP into DNA during processes such as PCR, nick translation, and cDNA synthesis. abpbio.comjenabioscience.comjenabioscience.com The resulting alkyne-functionalized DNA can then be subjected to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click" chemistry, to attach a wide array of molecules, including biotin for purification or fluorescent dyes for imaging. abpbio.comjenabioscience.com
This enzymatic approach allows for the site-specific introduction of modifications into DNA, enabling studies of DNA-protein interactions and the development of novel diagnostic and research tools.
Interestingly, while EdU is a deoxyribonucleoside, there is evidence that the related compound 5-ethynyl uridine (B1682114) (EU), a ribonucleoside, can be incorporated into not only RNA but also DNA in some organisms. biorxiv.org This is due to the action of ribonucleotide reductase enzymes that can convert ribonucleoside diphosphates into their deoxyribonucleoside counterparts. biorxiv.org This highlights the intricate metabolic pathways that can influence the specificity of nucleoside analog labeling. To circumvent this, the direct use of 5-ethynyl uridine triphosphate (EUTP) with RNA polymerases is being explored for more specific RNA labeling, although some studies suggest it may still exhibit some level of non-specific integration. biorxiv.org
Table 2: Enzymatic Incorporation of Ethynyl-Modified Nucleotides
| Nucleotide | Enzyme(s) | Application | Resulting Functionalized Biomolecule |
| 5-Ethynyl-2'-deoxyuridine triphosphate (EdUTP) | DNA Polymerases (e.g., Taq, Pwo), Reverse Transcriptases | PCR, Primer Extension, cDNA Synthesis | Alkyne-modified DNA |
| 5-Ethynyl uridine triphosphate (EUTP) | RNA Polymerases | In vitro transcription | Alkyne-modified RNA |
Potential in Protein and Lipid Labeling
The concept of metabolic labeling with bioorthogonal functional groups, exemplified by the use of EdU for DNA, can be extended to other classes of biomolecules like proteins and lipids. While this compound itself is not directly incorporated into these molecules, the principle of using alkyne-modified precursors for metabolic labeling and subsequent click chemistry detection is a burgeoning area of research.
The direct labeling of proteins using EdU is not a recognized application. However, chemo-enzymatic strategies can be employed to label proteins with other alkyne-containing molecules. This often involves the use of enzymes that can recognize and transfer a modified substrate onto a target protein. The incorporated alkyne then serves as a handle for click chemistry-based detection or functionalization.
Similar to protein labeling, the direct incorporation of this compound into lipids is not a known metabolic pathway. However, the strategy of using alkyne-modified precursors for metabolic labeling has been successfully applied to lipids. For example, alkyne-containing analogs of choline, a key component of phospholipids, have been used to metabolically label and visualize cellular lipids. harvard.edu This approach, which mirrors the logic of using EdU for DNA, allows for the investigation of lipid trafficking and metabolism in living cells. While not a direct application of EdU, it demonstrates the broader utility of the alkyne-azide click chemistry paradigm in biological research.
Posttranslational Modification Analysis
While this compound (EdU) is primarily a tool for monitoring DNA synthesis, its application can be extended to indirectly facilitate the analysis of posttranslational modifications (PTMs) by providing critical cell cycle-specific context. PTMs, such as phosphorylation, glycosylation, and ubiquitination, are crucial for regulating protein function and are often tightly linked to cell cycle progression. By combining EdU labeling with techniques such as immunofluorescence and mass spectrometry, researchers can correlate specific PTM events with the S-phase of the cell cycle.
The mild detection chemistry of EdU is a key advantage, as it preserves cellular epitopes, allowing for the simultaneous detection of incorporated EdU and specific protein modifications. This dual-labeling strategy enables the visualization and quantification of PTMs in cells that are actively replicating their DNA. For instance, a study could use EdU to identify S-phase cells and concurrently use antibodies specific to a phosphorylated protein to determine if its phosphorylation status changes during DNA replication.
Correlative Analysis of DNA Synthesis and Protein Modification:
| Methodology | Description | Application Example | Reference |
| EdU Labeling and Immunofluorescence | Cells are pulsed with EdU to label S-phase cells. Subsequently, immunofluorescence is performed using antibodies against a specific PTM (e.g., phosphorylated histone H3) to correlate the modification with DNA synthesis. | Staining for EdU and phospho-histone H3 allows for the differentiation of cells in G1, S, G2, and M phases, providing a detailed view of cell cycle-dependent phosphorylation. | nih.gov |
| EdU Labeling and Proteomics | EdU-labeled cells are isolated, and their proteome is analyzed by mass spectrometry to identify and quantify PTMs. This approach provides a snapshot of the PTM landscape specifically in S-phase cells. | Isolate S-phase cells using EdU and perform phosphoproteomic analysis to identify kinases and substrates that are active during DNA replication. | nih.gov |
This correlative approach is powerful for dissecting the complex interplay between cell cycle progression and the signaling pathways that regulate it. By understanding which proteins are modified during specific phases of the cell cycle, researchers can gain insights into the mechanisms that control DNA replication, cell division, and other fundamental cellular processes.
Chromosome Dynamics and Structure
This compound has emerged as a valuable tool for investigating the intricate dynamics and structural organization of chromosomes. Its ability to be incorporated into newly synthesized DNA allows for the high-resolution visualization of various chromosomal processes.
One of the key applications of EdU in this area is the detection of sister chromatid exchanges (SCEs). SCEs are the result of the exchange of genetic material between two identical sister chromatids and are often used as an indicator of genotoxic damage. EdU-based methods for SCE detection offer several advantages over traditional techniques that use 5-bromo-2'-deoxyuridine (BrdU), including clearer and higher-resolution staining of sister chromatids. nih.gov Studies have shown that EdU can be used to assess the impact of various agents on the frequency of SCEs. nih.gov
EdU pulse-chase experiments are instrumental in studying the temporal and spatial aspects of DNA replication within chromosomes. By administering a pulse of EdU and then "chasing" it with a non-labeled nucleoside, researchers can track the progression of replication forks and visualize the replication timing of different chromosomal regions. This technique has been used to determine the duration of the S-phase and to study the effects of replication stressors on chromosome duplication.
Furthermore, EdU labeling can reveal details about the higher-order structure of chromosomes. Different patterns of EdU incorporation have been observed, reflecting the condensation and organization of chromatin during different stages of the cell cycle. technologynetworks.com For example, studies have identified discrete labeling patterns in prophase chromosomes, providing insights into the principles of chromosome condensation. technologynetworks.com
Research Findings on EdU in Chromosome Analysis:
| Application | Organism/Cell Type | Key Findings | Reference |
| Sister Chromatid Exchange (SCE) Detection | Barley (Hordeum vulgare) | EdU labeling provided excellent differential staining of sister chromatids, enabling a clear and high-resolution analysis of SCEs induced by maleic acid hydrazide and gamma rays. | nih.gov |
| Chromosome Labeling Patterns | Nigella damascena | Three distinct patterns of EdU incorporation were identified in chromosomes, revealing principles of prophase chromosome condensation, including folding and thickening of labeled regions. | technologynetworks.com |
| S-Phase Duration Measurement | Mouse Embryonic Fibroblasts (MEFs) | A dual EdU-BrdU pulse-chase labeling method was developed to accurately measure the duration of the S-phase in asynchronous cell populations. | |
| Genotoxicity Assessment | Chinese Hamster Ovary (CHO) cells | EdU treatment was found to induce a higher frequency of chromosomal aberrations, including breaks and exchanges, compared to BrdU. |
The use of EdU in studying chromosome dynamics and structure continues to provide valuable insights into the fundamental processes of DNA replication, repair, and segregation.
Considerations and Limitations in 5 Ethynyl 2 Deoxyuridine Based Research
Impact on Cellular Physiology and Genomic Integrity at the Molecular Level
The introduction of EdU into DNA can trigger significant cellular stress responses, impacting the cell cycle, activating DNA damage pathways, and raising concerns about its influence on the very processes it is meant to measure.
Influence on Cell Cycle Progression and Arrest
The incorporation of EdU into DNA can significantly perturb the normal progression of the cell cycle. nih.govnih.gov Studies across various cell lines have demonstrated that long-term exposure to EdU can lead to responses ranging from a delay in cell cycle progression to a complete cell cycle arrest. nih.govnih.gov
This effect is highly dependent on the cell type. For instance, mouse embryonic stem cells (mESCs) exhibit a profound response, accumulating in the G2/M phase of the cell cycle after incorporating EdU before undergoing apoptosis. nih.govnih.govresearchgate.net In contrast, human fibroblast cells show a much weaker response, experiencing only a delay in their progression through the cell cycle. nih.govresearchgate.net In some cell lines, such as human lymphoblastoid TK6 cells, EdU incorporation protracts the S phase and leads to an accumulation of cells in the G2 phase, indicative of G2 checkpoint activation. nih.govnih.gov The status of the p53 tumor suppressor protein also influences the degree of cell cycle perturbation, highlighting the role of cellular checkpoint machinery in responding to EdU-labeled DNA. nih.govnih.gov
| Cell Type | Observed Effect of EdU Incorporation | Reference |
|---|---|---|
| Mouse Embryonic Stem Cells (mESCs) | Accumulation and arrest in G2/M phase, followed by apoptosis. | nih.govnih.gov |
| Human Fibroblasts (hFb) | Weak response; delayed cell cycle progression. | nih.govresearchgate.net |
| Human Lymphoblastoid Cells (A549, TK6) | Protracted S phase and accumulation in G2 phase. | nih.govnih.gov |
| Breast Cancer Cells (SK-BR-3, BT474) | Cell cycle arrests upon long-term treatment. | researchgate.net |
Induction of DNA Damage Response Pathways
The cellular perturbations caused by EdU are closely linked to the activation of the DNA Damage Response (DDR). nih.gov Once incorporated into DNA, EdU can induce DNA damage signaling, leading to the phosphorylation of key DDR proteins. wikipedia.orgnih.govnih.gov
Key events in the EdU-induced DDR include:
Phosphorylation of ATM (Ataxia Telangiectasia Mutated) on Ser1981. nih.gov
Phosphorylation of histone H2AX on Ser139, forming γH2AX foci, which are markers of DNA double-strand breaks. nih.govnih.gov
Phosphorylation of the tumor suppressor p53 on Ser15. nih.gov
Phosphorylation of Checkpoint Kinase 2 (Chk2) on Thr68. nih.gov
The activation of these pathways is consistent with the cell cycle arrest observed, as proteins like p53 and Chk2 are critical for enforcing cell cycle checkpoints. nih.govnih.gov The extent of DDR activation correlates with the cellular outcome; cells with a robust DDR, like mESCs, tend to arrest and undergo apoptosis, while cells with a weaker response may continue to proliferate. nih.gov Research has shown that EdU treatment can be more cytotoxic and genotoxic than BrdU, leading to an increase in sister chromatid exchanges and mutations, particularly in cells with defective homologous recombination repair. mdpi.com
Effects on Replication Fork Elongation Rates
Despite its significant impact on long-term cell cycle progression and genomic integrity, short-term pulse labeling with EdU does not appear to affect the immediate process of DNA synthesis. Studies measuring the rate of replication fork migration on individual DNA fibers have shown that there is no measurable impact on the elongation rate during EdU incorporation. nih.govnih.gov In HeLa cells, the average rate of fork migration in EdU-treated cells was found to be indistinguishable from that in cells treated with BrdU. nih.govresearchgate.net This suggests that while the presence of EdU in the DNA template may cause problems for subsequent replication rounds, leading to cell cycle arrest and DDR activation, it does not impede the polymerase machinery during its initial incorporation. nih.govnih.gov
Comparison with Alternative Nucleoside Analogs (e.g., F-ara-EdU, VdU)
The limitations associated with EdU have prompted the development of alternative nucleoside analogs designed to minimize cellular perturbations while retaining the ability to be metabolically incorporated into DNA.
Reduced Perturbation of Genome Function by Analogs
(2′S)-2′-deoxy-2′-fluoro-5-ethynyluridine (F-ara-EdU) is an arabinofuranosyl derivative of EdU designed to bypass the metabolic pathways responsible for toxicity. nih.gov F-ara-EdU exhibits selective DNA labeling but has a minimal impact on genome function. nih.govnih.gov It is significantly less toxic than both EdU and BrdU and causes little to no cell cycle arrest or inhibition of DNA synthesis. nih.govnih.govresearchgate.net
For example, while HeLa cells treated with 1 µM of EdU experienced a complete loss of replication after seven days, cells treated with 1 µM of F-ara-EdU showed only a mild effect on cell division. nih.gov This reduced cytotoxicity makes F-ara-EdU particularly suitable for long-term pulse-chase experiments and in vivo studies where maintaining cell survival and normal physiological function is crucial. nih.govnih.gov
| Analog | Key Feature | Impact on Cell Cycle | Toxicity Profile | Reference |
|---|---|---|---|---|
| 5-Ethynyl-2-deoxyuridine (EdU) | Requires copper-catalyzed click chemistry for detection. | Can induce G2/M arrest and apoptosis in sensitive cell types. | Toxic with long-term exposure; induces DNA damage response. | nih.govnih.govmdpi.com |
| (2′S)-2′-deoxy-2′-fluoro-5-ethynyluridine (F-ara-EdU) | Arabinofuranosyl modification. | Causes little or no cellular arrest or DNA synthesis inhibition. | Less toxic than EdU and BrdU. | nih.govnih.gov |
| 5-Vinyl-2'-deoxyuridine (VdU) | Alkene group for copper-free detection. | Exhibits reduced genotoxicity compared to EdU. | Less toxic than EdU; copper-free detection avoids catalyst toxicity. | nih.govacs.org |
Orthogonal Labeling with 5-Vinyl-2'-deoxyuridine (VdU) and Tetrazine Ligation
5-Vinyl-2'-deoxyuridine (VdU) is another thymidine (B127349) analog that serves as a valuable alternative to EdU. lumiprobe.comjenabioscience.com Instead of an alkyne group, VdU contains a vinyl (alkene) group. lumiprobe.com This allows its detection through a rapid and bioorthogonal copper-free reaction known as the inverse electron demand Diels-Alder (IEDDA) reaction, or alkene-tetrazine ligation. nih.govlumiprobe.comjenabioscience.com
The key advantage of this system is the avoidance of the copper(I) catalyst required for EdU detection, which can be cytotoxic. jenabioscience.com Furthermore, the VdU-tetrazine ligation is chemically orthogonal to the EdU-azide click reaction. nih.gov This orthogonality allows for dual-labeling experiments within the same biological system. Researchers can perform time-resolved studies by sequentially pulsing cells with VdU and EdU and then detecting each analog with a distinct fluorescent tetrazine and azide (B81097), respectively, enabling multicolor labeling of DNA synthesis over time. nih.gov VdU has also been reported to have reduced genotoxicity compared to EdU. nih.govacs.org
Advanced Analytical and Imaging Methodologies Integrated with 5 Ethynyl 2 Deoxyuridine
Quantitative Image-Based Cytometry (QIBC)
Quantitative Image-Based Cytometry (QIBC), also known as high-content imaging, combines automated fluorescence microscopy with sophisticated image analysis software to extract quantitative data from cell populations. When coupled with EdU labeling, QIBC allows for the precise measurement of DNA synthesis on a single-cell basis within a larger population.
The fluorescence intensity of EdU-labeled nuclei is directly proportional to the amount of EdU incorporated during the labeling period. This relationship allows researchers to not only identify S-phase cells but also to quantify the rate of DNA synthesis and analyze cell cycle kinetics in detail. nih.gov For instance, by pulsing cells with EdU for incremental periods, the time required to reach maximal EdU-coupled fluorescence can be determined, providing an accurate measure of the S phase duration. nih.gov This methodology offers a significant advantage over traditional methods that provide less granular data.
Research findings have demonstrated that this quantitative approach can be used to study the effects of various treatments on cell cycle progression. The mild detection protocol for EdU preserves cell morphology, allowing for multiplexing with other fluorescent markers, such as those for specific cell cycle phases (e.g., phospho-histone H3 for mitosis) or cellular structures. thermofisher.com
| Parameter Measured | Research Finding | Implication |
| S Phase Duration | Maximal EdU fluorescence intensity is reached when the pulse duration equals the length of the S phase. nih.gov | Allows for precise, absolute measurement of S phase length in asynchronous cell populations. |
| Genomic Instability | High concentrations of EdU can lead to an increase in micronuclei and giant nuclei, quantifiable by image analysis. nih.gov | Provides a quantitative measure of cytotoxicity and genomic instability induced by the labeling agent itself. |
| Cell Proliferation Rate | The percentage of EdU-positive cells within a population can be automatically counted. nih.gov | Enables high-throughput screening of compounds that affect cell proliferation. |
Fluorescence-Activated Cell Sorting (FACS) and Sequencing (FACS-Seq)
Fluorescence-Activated Cell Sorting (FACS) is a specialized type of flow cytometry that enables the physical isolation of specific cell populations from a heterogeneous mixture. When used with EdU, FACS allows for the sorting of cells based on their proliferative status. Cells that have incorporated EdU can be labeled with a fluorescent azide (B81097) and then separated from non-proliferating (EdU-negative) cells. researchgate.net
A key advantage of EdU in this context is that the click reaction protocol does not require DNA denaturation, which is essential for preserving the integrity of genomic DNA and RNA. wikipedia.org This makes EdU-labeled, FACS-sorted cells highly suitable for downstream molecular analyses, including sequencing (FACS-Seq). This powerful combination allows researchers to isolate a pure population of cells that were actively replicating their DNA at a specific time point and then analyze their transcriptome or genome. For example, this approach can be used to study the gene expression profiles of dividing neuronal progenitor cells in a complex tissue like the brain. wikipedia.org
The compatibility of the EdU detection chemistry with other fluorescent probes also permits multi-parameter cell sorting. For instance, cells can be co-stained for surface markers to isolate a specific cell type, for DNA content to determine cell cycle phase (G1, S, or G2/M), and for EdU incorporation to identify the proliferating subset within that specific population. mdpi.com
| Feature | 5-Ethynyl-2-deoxyuridine (EdU) | 5-Bromo-2'-deoxyuridine (B1667946) (BrdU) |
| Detection Method | Copper-catalyzed click chemistry with a small fluorescent azide. wikipedia.org | Antibody-based detection. thermofisher.com |
| DNA Denaturation | Not required, preserving DNA and cell integrity. selectscience.net | Required (acid, heat, or DNase), which can damage DNA and cellular epitopes. thermofisher.com |
| Suitability for FACS-Seq | High; sorted cells have intact DNA and RNA suitable for sequencing. wikipedia.org | Low; harsh denaturation steps can compromise nucleic acid quality. |
| Multiplexing | Highly compatible with antibody staining for other targets due to mild protocol. thermofisher.com | Challenging; denaturation can destroy epitopes for other antibodies. selectscience.net |
| Protocol Time | Fast; click reaction is typically completed in 30 minutes. baseclick.eu | Time-consuming; involves multiple incubation and wash steps for antibody detection. selectscience.net |
High-Resolution Microscopy for Sub-cellular Localization
The integration of EdU labeling with high-resolution microscopy techniques, such as confocal and super-resolution microscopy, has provided unprecedented insights into the spatio-temporal organization of DNA replication. Because EdU is directly incorporated into DNA, its visualization reveals the precise locations of DNA synthesis within the nucleus.
Following the click reaction with a fluorescent azide, the subcellular localization of newly synthesized DNA can be imaged. Co-staining with nuclear dyes like DAPI or Hoechst 33342 confirms that the EdU signal is confined to the nucleus, as expected. nih.gov High-resolution imaging can reveal distinct patterns of EdU incorporation within the nucleus, which correspond to different stages of the S phase. baseclick.eu For example, early S phase is often characterized by a diffuse pattern or small foci, mid-S phase by replication at the nuclear periphery, and late S phase by larger, more condensed foci of replication corresponding to heterochromatin.
The mild EdU detection chemistry preserves the fine structure of the nucleus, which might be compromised by the harsh denaturation methods used for BrdU detection. nih.gov This allows for more accurate co-localization studies with other nuclear proteins, such as replication factors or chromatin modifiers, to investigate the molecular machinery at active replication sites. Furthermore, techniques like Raman microscopy have been used for click-free imaging of EdU, detecting the alkyne tag directly to monitor its incorporation in living cells over time. acs.org
| Microscopy Technique | Information Obtained | Research Application |
| Confocal Fluorescence Microscopy | 3D localization of EdU within the nucleus; visualization of replication patterns (foci). arvojournals.org | Staging of S phase (early, mid, late); co-localization with nuclear markers like NeuN or GFAP. nih.gov |
| Super-Resolution Microscopy | Nanoscale organization of replication sites (replication factories). researchgate.net | Detailed structural analysis of DNA replication machinery and chromatin domains. |
| Raman Microscopy | Live-cell, label-free detection of EdU incorporation via its alkyne bond vibration. acs.org | Real-time monitoring of DNA synthesis dynamics in living cells without the need for fixation or click chemistry reagents. acs.org |
Q & A
Q. How does EdU detect DNA synthesis in proliferating cells, and what are its advantages over BrdU?
EdU is a thymidine analog incorporated into newly synthesized DNA during S-phase. Its detection relies on copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry"), where a fluorescent azide probe binds to EdU’s ethynyl group. Unlike BrdU, EdU avoids DNA denaturation and harsh fixation steps, preserving cellular structures and enabling rapid detection (<10 minutes). This method is compatible with whole-mount tissues and high-content imaging .
Key methodological advantages :
Q. What are the optimal conditions for preparing EdU stock solutions?
EdU is typically dissolved in DMSO at 10–200 mM concentrations. For aqueous solutions, suspend in PBS or water and heat to 70°C for 1 minute to dissolve. Store aliquots at -20°C under inert gas to prevent oxidation. Critical parameters include:
- Purity : ≥98% (HPLC-verified) to avoid cytotoxicity .
- Solubility : 20 mg/mL in DMSO; adjust pH to 7.5 for physiological compatibility .
Q. How should researchers handle EdU to ensure safety and stability?
- Storage : -20°C in airtight, light-protected containers. Short-term exposure (≤1 week) to ambient temperature is tolerated .
- Safety : Wear nitrile gloves and goggles. Avoid inhalation; use respiratory protection in poorly ventilated areas. EdU is classified as a potential mutagen (GHS Category 1B) and reproductive toxin (Category 2) .
Advanced Research Questions
Q. How can EdU-based assays resolve contradictions in cell proliferation data across different cell types?
Variability in EdU uptake or toxicity may arise from cell-type-specific metabolic rates or DNA repair efficiency. For example:
- Flow cytometry : Adjust EdU concentration (e.g., 10–50 µM) and pulse duration (30 min–24 hr) based on cell cycle length .
- Troubleshooting : Combine EdU with cell viability markers (e.g., propidium iodide) to distinguish proliferation from apoptosis .
Case study : In hematopoietic cells, prolonged EdU exposure (24 hr) induced S-phase arrest in KRAS-mutant lines but not in wild-type, highlighting context-dependent effects .
Q. What strategies optimize EdU click chemistry for low-proliferation systems (e.g., neuronal stem cells)?
Q. How does EdU incorporation impact DNA damage response (DDR) pathways, and how can this be mitigated?
EdU’s ethynyl group induces replication stress in some models, activating ATM/ATR pathways. To minimize artifacts:
- Limit pulse duration to <2 hr.
- Combine with DDR inhibitors (e.g., KU55933 for ATM) to isolate proliferation-specific signals .
- Validate with orthogonal markers (e.g., pH3 for mitosis) .
Methodological Tables
Q. Table 1. Spectroscopic Properties of EdU (Critical for Quantification)
| Parameter | Value | Reference |
|---|---|---|
| λmax (UV-Vis) | 288 nm | |
| Extinction coefficient (ε) | 12.0 L mmol⁻¹ cm⁻¹ (Tris-HCl pH 7.5) |
Q. Table 2. Comparison of EdU and BrdU Detection Workflows
| Parameter | EdU | BrdU |
|---|---|---|
| Fixation | Mild (4% PFA) | Harsh (HCl/heat denaturation) |
| Probe size | ~500 Da | ~150 kDa (antibody) |
| Tissue penetration | High (suitable for 3D) | Limited |
| Artifact risk | Low (no DNA denaturation) | High |
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